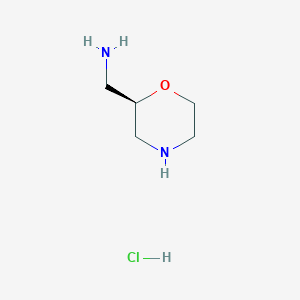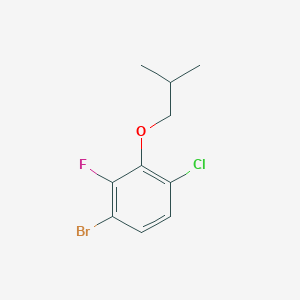
1-Bromo-4-chloro-2-fluoro-3-isobutoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-chloro-2-fluoro-3-isobutoxybenzene is a polyhalo substituted benzene derivative. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with an isobutoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-4-chloro-2-fluoro-3-isobutoxybenzene can be synthesized through a multi-step process involving the halogenation of benzene derivatives. One common method involves the use of bromine, chlorine, and fluorine sources in the presence of catalysts to achieve selective halogenation. The isobutoxy group can be introduced through etherification reactions using isobutanol and appropriate reagents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale halogenation and etherification processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-4-chloro-2-fluoro-3-isobutoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the halogen atoms are replaced by nucleophiles.
Coupling Reactions: It can undergo Suzuki coupling with arylboronic esters to form biphenyl derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.
Suzuki Coupling: Palladium catalysts and arylboronic esters are typically used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.
Major Products:
Biphenyl Derivatives: Formed through coupling reactions.
Substituted Benzene Derivatives: Resulting from nucleophilic substitution
Applications De Recherche Scientifique
1-Bromo-4-chloro-2-fluoro-3-isobutoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored as a precursor in the development of therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-chloro-2-fluoro-3-isobutoxybenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The halogen atoms and isobutoxy group influence the reactivity and selectivity of the compound in various reactions. The compound can form intermediates that undergo further transformations, leading to the desired products .
Comparaison Avec Des Composés Similaires
1-Bromo-4-chloro-2-fluorobenzene: Lacks the isobutoxy group but shares similar halogenation patterns.
1-Bromo-4-chloro-3-fluoro-2-isobutoxybenzene: Differently positioned halogen atoms.
Uniqueness: 1-Bromo-4-chloro-2-fluoro-3-isobutoxybenzene is unique due to the presence of the isobutoxy group, which imparts distinct chemical properties and reactivity compared to other polyhalo substituted benzenes .
Propriétés
Formule moléculaire |
C10H11BrClFO |
|---|---|
Poids moléculaire |
281.55 g/mol |
Nom IUPAC |
1-bromo-4-chloro-2-fluoro-3-(2-methylpropoxy)benzene |
InChI |
InChI=1S/C10H11BrClFO/c1-6(2)5-14-10-8(12)4-3-7(11)9(10)13/h3-4,6H,5H2,1-2H3 |
Clé InChI |
UMXCZVZDDJAKPX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)COC1=C(C=CC(=C1F)Br)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



palladium(II)](/img/structure/B14031108.png)
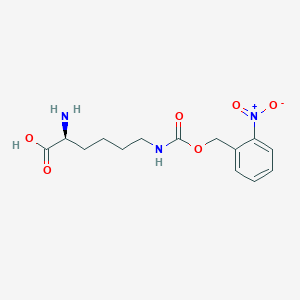
![Tert-butyl 6-(pyrrolidine-1-carbonyl)benzo[d]thiazol-2-ylcarbamate](/img/structure/B14031124.png)
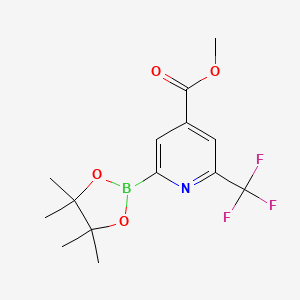
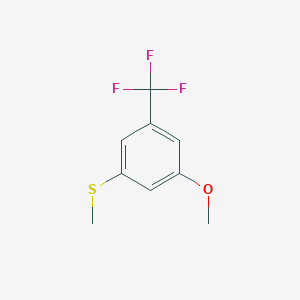
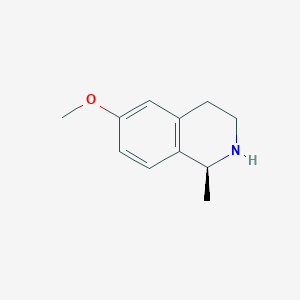
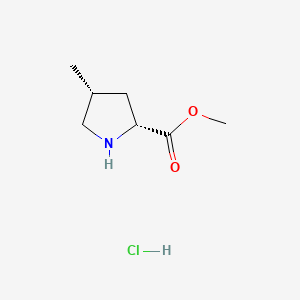
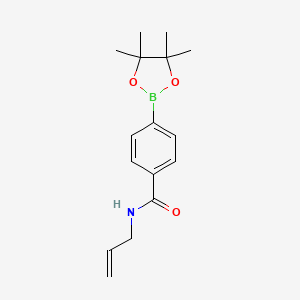

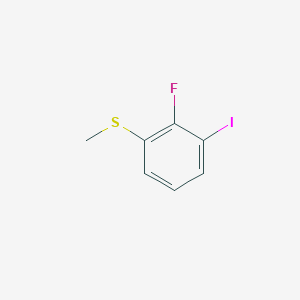
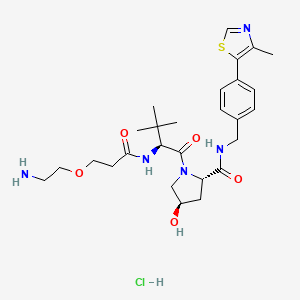
![Rac-(1R,5R,6S)-3-oxabicyclo[3.2.0]heptan-6-amine hcl](/img/structure/B14031193.png)
